
9,10-Bis(tetradecyloxy)anthracene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,10-Bis(tetradecyloxy)anthracene is a derivative of anthracene, a polycyclic aromatic hydrocarbon. This compound is characterized by the presence of two tetradecyloxy groups attached to the 9 and 10 positions of the anthracene core. Anthracene and its derivatives are known for their photophysical properties, making them useful in various applications such as organic light-emitting diodes (OLEDs) and fluorescent probes .
Méthodes De Préparation
The synthesis of 9,10-Bis(tetradecyloxy)anthracene typically involves the reaction of anthracene with tetradecyloxy substituents. One common method is the Williamson ether synthesis, where anthracene is reacted with tetradecyloxy halides in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Analyse Des Réactions Chimiques
9,10-Bis(tetradecyloxy)anthracene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can convert the anthracene core to dihydroanthracene or tetrahydroanthracene derivatives. Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Electrophilic substitution reactions can introduce various functional groups into the anthracene core.
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 9,10-Bis(tetradecyloxy)anthracene primarily involves its photophysical properties. Upon excitation by light, the compound can undergo intersystem crossing to form a triplet state, which can then participate in various photochemical reactions. The molecular targets and pathways involved depend on the specific application, such as energy transfer processes in OLEDs or fluorescence emission in imaging .
Comparaison Avec Des Composés Similaires
Similar compounds to 9,10-Bis(tetradecyloxy)anthracene include:
9,10-Bis(phenylethynyl)anthracene: Known for its use in chemiluminescent applications and as a dopant in organic semiconductors.
9,10-Dimethylanthracene: Used in triplet-triplet annihilation upconversion systems and has a high fluorescence quantum yield.
9,10-Dibromoanthracene: Utilized in coupling reactions to extend conjugation and enhance photophysical properties.
These compounds share the anthracene core but differ in their substituents, which influence their photophysical and chemical properties. This compound is unique due to its long alkoxy chains, which can affect its solubility and interaction with other molecules.
Propriétés
Numéro CAS |
90178-23-7 |
|---|---|
Formule moléculaire |
C42H66O2 |
Poids moléculaire |
603.0 g/mol |
Nom IUPAC |
9,10-di(tetradecoxy)anthracene |
InChI |
InChI=1S/C42H66O2/c1-3-5-7-9-11-13-15-17-19-21-23-29-35-43-41-37-31-25-27-33-39(37)42(40-34-28-26-32-38(40)41)44-36-30-24-22-20-18-16-14-12-10-8-6-4-2/h25-28,31-34H,3-24,29-30,35-36H2,1-2H3 |
Clé InChI |
DNTBUOFCASQMQV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCOC1=C2C=CC=CC2=C(C3=CC=CC=C31)OCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![10-Bromo-10-tert-butyldispiro[2.0.5~4~.1~3~]decane](/img/structure/B14375671.png)

![N-[(4,6-Dimethylpyrimidin-2-yl)carbamoyl]pyridine-2-sulfonamide](/img/structure/B14375681.png)
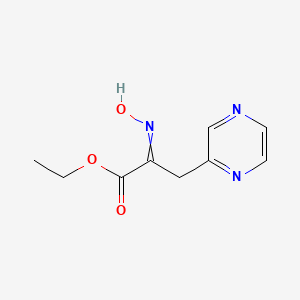

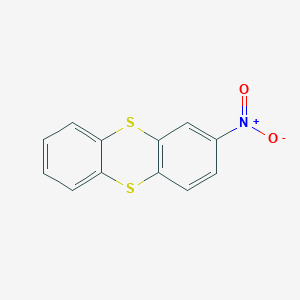

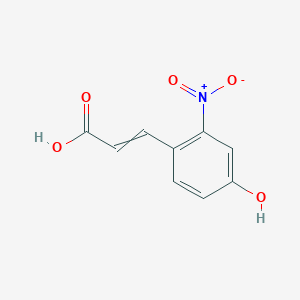
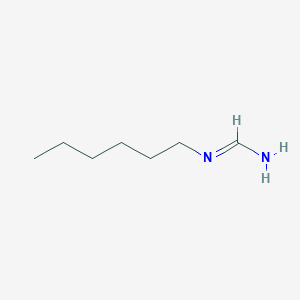
![N-[1-(3,4-Dimethoxyphenyl)-1-oxopropan-2-yl]acetamide](/img/structure/B14375727.png)
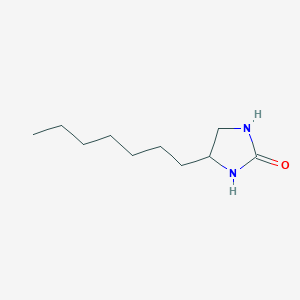
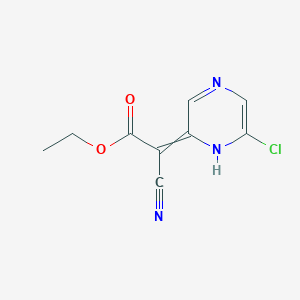
![5,7-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-one](/img/structure/B14375746.png)
